

Triadimefon: A Comprehensive Ecotoxicological and Mechanistic Profile for Non-Target Organisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triadimefon*

Cat. No.: *B1683231*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Triadimefon, a systemic triazole fungicide, is widely utilized in agriculture to control a broad spectrum of fungal pathogens. Its mode of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.^[1] However, the widespread use of **Triadimefon** has raised concerns regarding its potential adverse effects on non-target organisms and the broader ecosystem. This technical guide provides a comprehensive overview of the ecotoxicology of **Triadimefon**, focusing on its impacts on various non-target species. It summarizes key quantitative toxicity data, details relevant experimental methodologies, and elucidates the known signaling pathways affected by this fungicide, offering a critical resource for researchers, scientists, and professionals in drug development and environmental risk assessment.

Ecotoxicological Effects on Non-Target Organisms

Triadimefon exhibits a varied toxicity profile across different non-target organisms, ranging from mammals and birds to aquatic life and soil microorganisms. The following sections summarize the key toxicological endpoints.

Mammals

Triadimefon is classified as moderately toxic to mammals upon acute oral exposure.[2]

Studies on laboratory animals have revealed effects on the liver, kidneys, and central nervous system.[2]

Table 1: Acute and Chronic Toxicity of **Triadimefon** in Mammals

Species	Exposure Route	Endpoint	Value	Reference
Rat (Male)	Oral	LD50	300 - 600 mg/kg	[2][3]
Rat (Female)	Oral	LD50	363 mg/kg	[4]
Mouse	Oral	LD50	~1000 mg/kg	[2][3]
Rabbit	Oral	LD50	~500 mg/kg	[2][3]
Dog	Oral	LD50	~500 mg/kg	[2]
Rat	Dermal	LD50	>1000 mg/kg	[3]
Rabbit	Dermal	LD50	>2000 mg/kg	[3]
Rat	Inhalation (4h)	LC50	>0.48 mg/L	[2][3]
Rat	2-year dietary	NOAEL	2.5 mg/kg bw/day	[5][6]

Reproductive studies in rats have indicated adverse effects at higher doses, including reduced fertility and decreased offspring viability.[2][3] While the teratogenic potential is considered relatively low, skeletal effects in fetuses have been observed.[2][6] **Triadimefon** is classified as a "possible human carcinogen" based on the development of liver adenomas in mice.[6]

Birds

Triadimefon's toxicity to birds ranges from slightly toxic to practically nontoxic, depending on the species.[2]

Table 2: Acute Toxicity of **Triadimefon** in Birds

Species	Endpoint	Value	Reference
Mallard Duck	LD50	>4000 mg/kg	[2]
Japanese Quail	LD50	2000 mg/kg	[2]
Canary	LD50	>1000 mg/kg	[2]

Long-term exposure to triazole fungicides, including **triadimefon**, can negatively impact avian reproduction, leading to delayed egg-laying, reduced clutch size, and lower hatching rates.[\[7\]](#)

Aquatic Organisms

Triadimefon is considered slightly toxic to fish and other aquatic organisms.[\[2\]](#) Its primary metabolite, triadimenol, can also contribute to aquatic toxicity.[\[8\]](#)

Table 3: Acute Toxicity of **Triadimefon** to Aquatic Organisms

Species	Endpoint (Duration)	Value (mg/L)	Reference
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	LC50 (96h)	14	[2]
Bluegill Sunfish (<i>Lepomis macrochirus</i>)	LC50 (96h)	11	[2]
Goldfish (<i>Carassius auratus</i>)	LC50 (96h)	10 - 50	[2]
Black Fly Larvae (<i>Simuliidae</i>)	LC50 (48h)	6.1	[9] [10]
Daphnia magna (Water Flea)	NOAEL (chronic)	0.087 (decreased reproduction)	[11]
Daphnia magna (Water Flea)	NOAEL (chronic)	0.052 (decreased adult length)	[11]

Triadimefon has been shown to affect the development and reproduction of aquatic organisms, including amphibians and fish, at concentrations as low as 5 µg/L.[4][12] In amphibians like *Xenopus laevis*, it can disrupt metamorphosis and cause developmental abnormalities.[4][13]

Soil Microorganisms and Invertebrates

The impact of **triadimefon** on soil microbial communities is complex. While high concentrations can inhibit microbial populations, lower concentrations might initially induce them.[14][15] The fungicide's effect can be long-lasting, with microbial communities not recovering even after 60 days.[14] **Triadimefon** can also reduce the activity of certain soil enzymes, such as dehydrogenase.[16] In earthworms (*Eisenia fetida*), co-exposure to **triadimefon** and other pesticides can lead to synergistic toxicity, causing oxidative stress and cellular apoptosis.[17][18]

Ecotoxicology and Environmental Fate Persistence and Degradation

Triadimefon's persistence in the environment is influenced by factors such as soil type, moisture, and temperature.[16] It is more persistent in non-flooded soils with higher organic carbon content.[16] The degradation of **triadimefon** in soil is primarily a microbial process, with its main metabolite being triadimenol.[16][19] The half-life of **triadimefon** in soil can vary, with one study reporting a half-life of 668 days in an aerobic aquatic environment.[11] In contrast, its degradation product, triadimenol, is significantly more persistent.[20]

Bioaccumulation

Triadimefon has a moderate potential for bioaccumulation in aquatic organisms.[20] The bioconcentration factor (BCF) has been reported to be 67.32 L/kg and 67.09 L/kg for its R- and S-enantiomers in the algae *S. obliquus*, respectively.[4][20] Stereoselective bioaccumulation has been observed in some organisms, with the S-enantiomer being preferentially absorbed by frogs.[4][20]

Experimental Protocols

The assessment of **triadimefon**'s toxicity relies on standardized and specific experimental protocols.

Mammalian Toxicity Testing

- Acute Oral Toxicity (LD50): Typically conducted in rats, mice, and rabbits. A single dose of **triadimefon**, usually dissolved in a vehicle like corn oil, is administered via gavage.[4][21] Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[4] The LD50 is calculated using statistical methods.
- Chronic Toxicity and Carcinogenicity: Long-term studies (e.g., 2 years in rats) involve administering **triadimefon** in the diet at various concentrations.[5][6] Endpoints include changes in body weight, hematology, clinical chemistry, organ weights, and histopathological examination of tissues.[3]
- Reproductive and Developmental Toxicity: Multi-generational studies in rats are performed to assess effects on fertility, gestation, and offspring viability.[2][3] Developmental toxicity studies in pregnant rabbits involve dosing during organogenesis and examining fetuses for abnormalities.[5]

Avian Toxicity Testing

- Acute Oral Toxicity (LD50): Standardized guidelines such as OECD Test Guideline 223 and US EPA OCSPP 850.2100 are followed.[22][23] The test substance is administered orally to species like the Bobwhite Quail or Mallard duck.[24] The protocol involves a sequential testing design to minimize the number of birds used while still allowing for the determination of the LD50.[22][25]

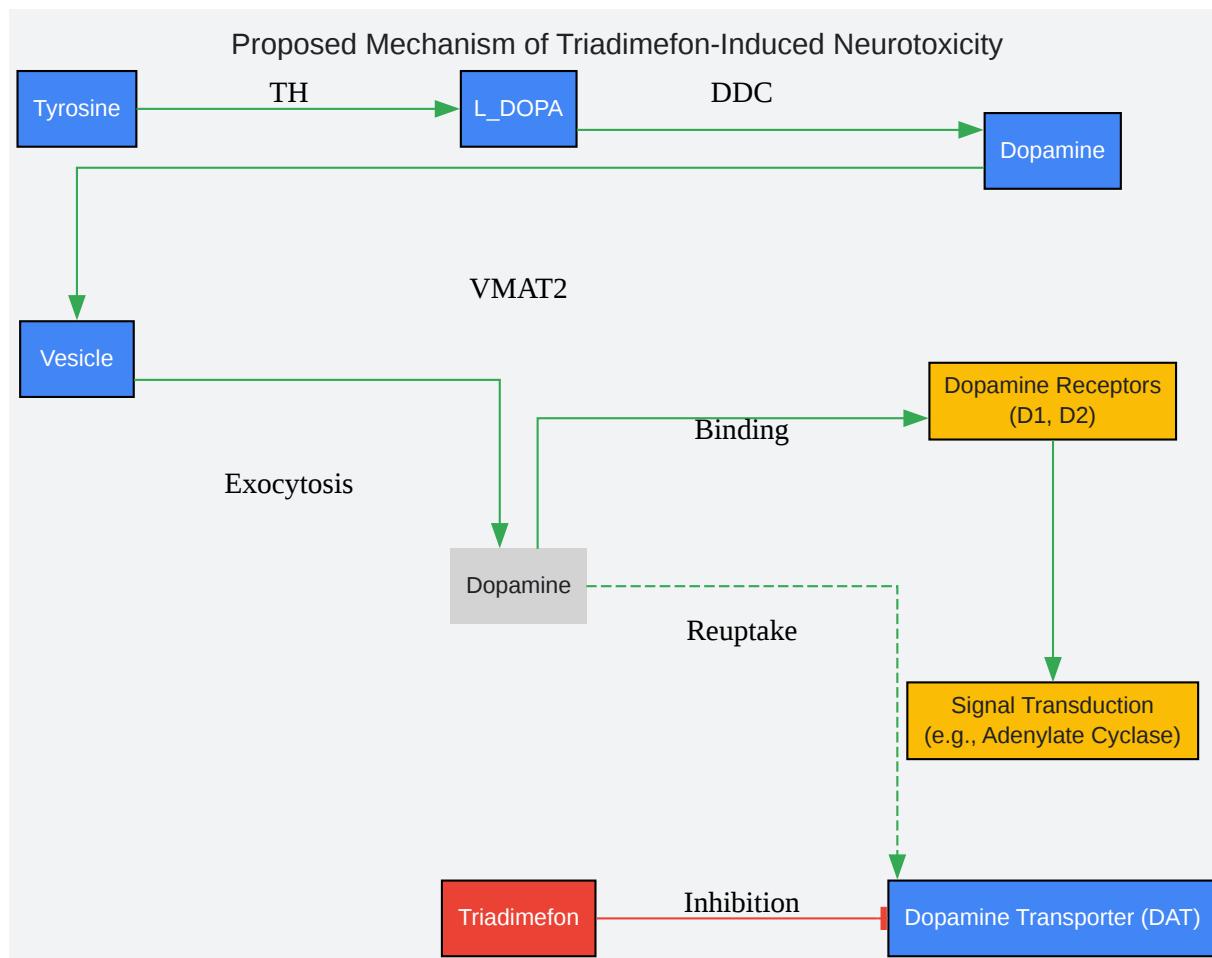
Aquatic Ecotoxicology Testing

- Fish Acute Toxicity Test (LC50): The OECD Test Guideline 203 is a standard protocol.[26] Fish are exposed to a range of **triadimefon** concentrations in a static, semi-static, or flow-through system for 96 hours.[1][27] Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours to determine the LC50.[27]
- Aquatic Invertebrate Chronic Toxicity: Studies with organisms like Daphnia magna assess the long-term effects on reproduction and growth over a period of, for example, 21 days.[11] Endpoints include the number of offspring produced and the length of the adult organisms. [11]

Soil Microorganism and Enzyme Activity Assays

- Impact on Microbial Communities: Soil samples are treated with different concentrations of **triadimefon** and incubated under controlled conditions.[14][28] Changes in the bacterial community are assessed using molecular techniques like Polymerase Chain Reaction (PCR) and Denaturing Gradient Gel Electrophoresis (DGGE) of the 16S rDNA.[14][28]
- Soil Enzyme Activity: The activity of enzymes like dehydrogenase and phosphatase is measured spectrophotometrically after soil incubation with **triadimefon**.[16][29] Standard operating procedures, such as those from the FAO, can be followed.[30][31]

Analytical Methods

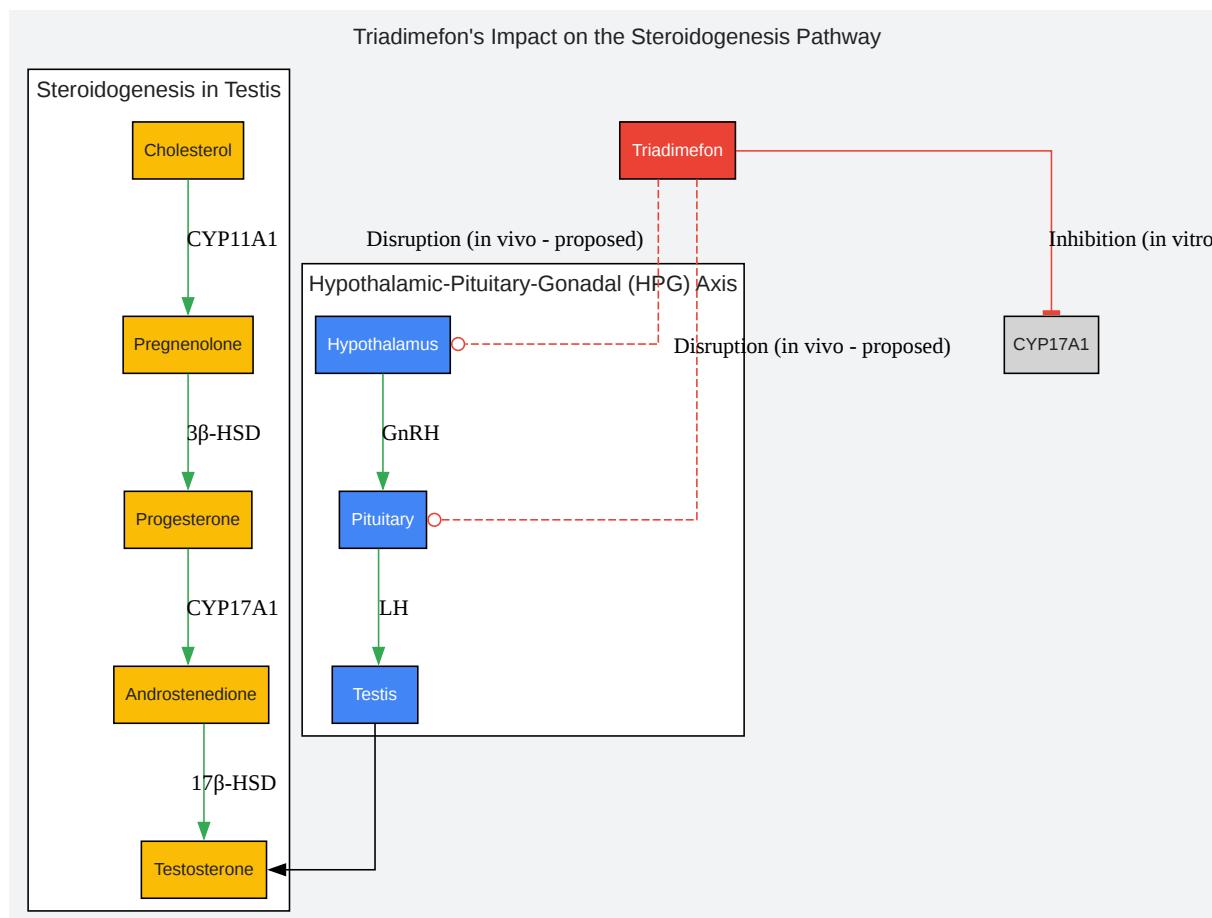

- Quantification in Environmental Samples: **Triadimefon** and its metabolite triadimenol in water, soil, and biological tissues are typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[6][20][32] Chiral chromatography can be used to separate and quantify the different enantiomers.[20][32]

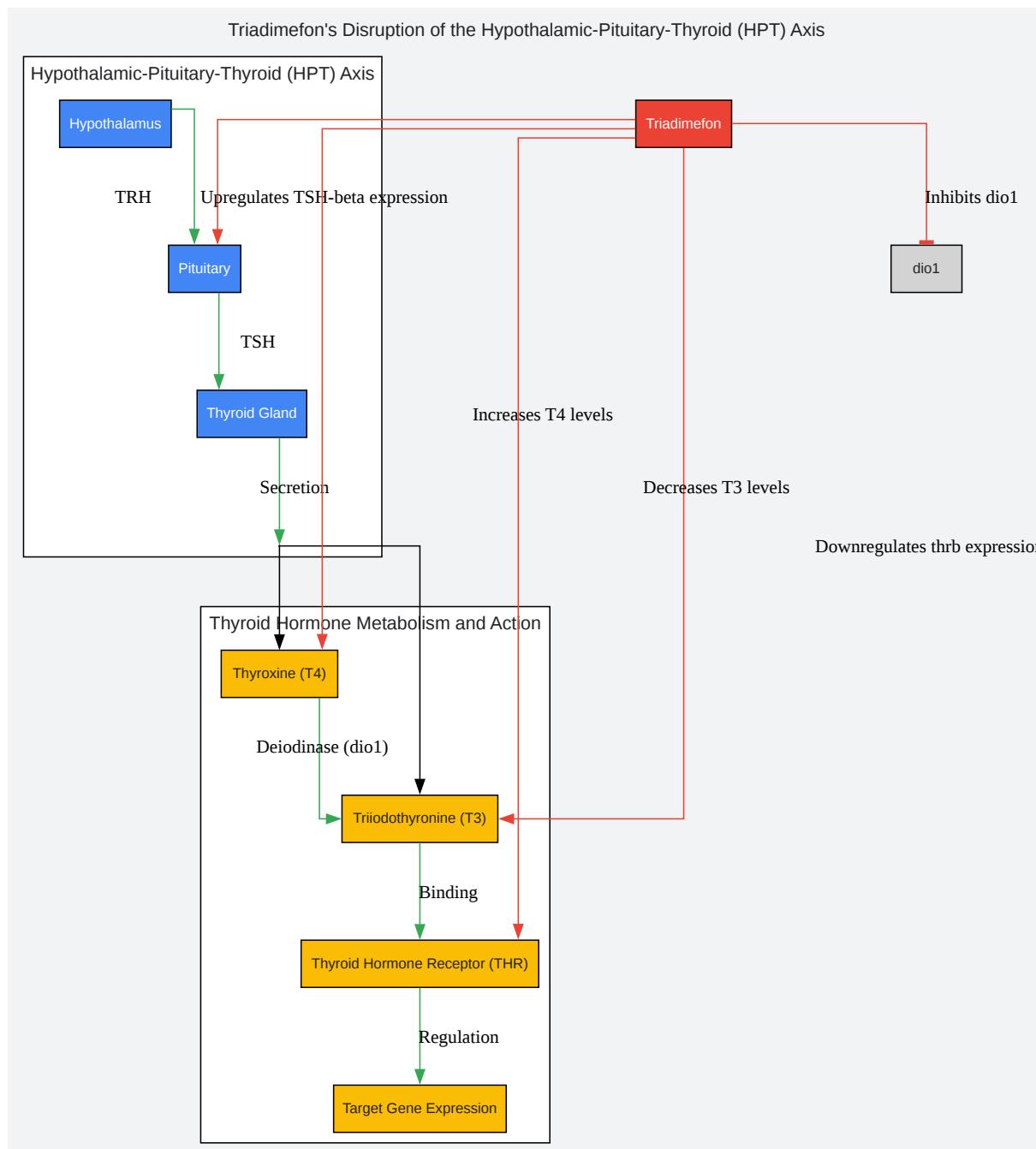
Signaling Pathways and Mechanisms of Toxicity

Triadimefon's toxicity in non-target organisms stems from its interaction with various physiological and biochemical pathways.

Neurotoxicity

Triadimefon induces neurotoxic effects, including hyperactivity and stereotyped behaviors in rats.[9][21][33] The proposed mechanism involves the disruption of central nervous system catecholamines.[33] It is suggested to act as an indirect-acting dopamine agonist by potentially binding to the dopamine transporter and inhibiting monoamine uptake, leading to increased synaptic dopamine levels.[9][15][34] It also affects the serotonergic system.[15][34]


[Click to download full resolution via product page](#)


Caption: Proposed mechanism of **Triadimefon**'s neurotoxicity via inhibition of the dopamine transporter.

Endocrine Disruption

Triadimefon exhibits endocrine-disrupting properties, primarily affecting steroidogenesis and thyroid hormone homeostasis.

In vitro studies have shown that **triadimefon** can inhibit testosterone production in rat and human cell lines, potentially by inhibiting the CYP17-hydroxylase/17,20 lyase (CYP17A1) enzyme.[2][14] However, in vivo studies in rats have paradoxically shown an increase in serum and testicular testosterone levels, suggesting a more complex disruption of the hypothalamic-pituitary-gonadal (HPG) axis.[2][14]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eurofins.com.au [eurofins.com.au]
- 2. tandfonline.com [tandfonline.com]
- 3. EXTOXNET PIP - TRIADIMEFON [extoxnet.orst.edu]
- 4. 566. Triadimefon (Pesticide residues in food: 1981 evaluations) [inchem.org]
- 5. apps.who.int [apps.who.int]
- 6. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Triadimefon, a triazole fungicide, induces stereotyped behavior and alters monoamine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchers.usask.ca [researchers.usask.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Enzymatic activity and gene expression changes in the earthworms induced by co-exposure to beta-cypermethrin and triadimefon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Microbial transformation of triadimefon to triadimenol in soils: selective production rates of triadimenol stereoisomers affect exposure and risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Hyperactivity induced by triadimefon, a triazole fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Saving two birds with one stone: using active substance avian acute toxicity data to predict formulated plant protection product toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. mdpi.com [mdpi.com]
- 25. downloads.regulations.gov [downloads.regulations.gov]
- 26. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 27. oecd.org [oecd.org]
- 28. Effects of fungicides triadimefon and propiconazole on soil bacterial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. openknowledge.fao.org [openknowledge.fao.org]
- 31. FAO Knowledge Repository [openknowledge.fao.org]
- 32. saffi.eu [saffi.eu]
- 33. A structure-activity relationship for the neurotoxicity of triazole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Behavioral effects of triadimefon in zebrafish are associated with alterations of the dopaminergic and serotonergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Triadimefon: A Comprehensive Ecotoxicological and Mechanistic Profile for Non-Target Organisms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683231#triadimefon-s-effects-on-non-target-organisms-and-ecotoxicology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com